3-(2,6-difluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide
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Description
3-(2,6-difluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is a useful research compound. Its molecular formula is C20H18F2N2O3S2 and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
Sulfonamides, such as those found in the structure of the mentioned compound, have been extensively studied for their pharmacological properties. For instance, sulfonamide derivatives have been evaluated as TRPV1 antagonists, with some showing significant analgesic activity in pain models due to their ability to interact with the TRPV1 receptor, indicating potential applications in pain management and neurological research (Ann et al., 2016). Additionally, sulfonamide compounds have been explored for their anticancer activities. Certain thiophene derivatives bearing diphenylsulfone, for example, were synthesized and evaluated for their in vitro cytotoxic activity against human tumor breast cancer cell lines, revealing that some compounds exhibited moderate to good cytotoxic activity (Alsaid et al., 2013).
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S2/c21-17-6-3-7-18(22)20(17)29(26,27)24-10-8-19(25)23-12-14-4-1-2-5-16(14)15-9-11-28-13-15/h1-7,9,11,13,24H,8,10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJZGBHXGPCUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.